1-{4-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE
Overview
Description
1-{4-[2-Nitro-4-(2-quinoxalinyl)phenoxy]phenyl}-1-ethanone is an organic compound with the molecular formula C22H15N3O4 It is known for its complex structure, which includes a quinoxaline moiety, a nitro group, and a phenoxyphenyl group
Preparation Methods
The synthesis of 1-{4-[2-Nitro-4-(2-quinoxalinyl)phenoxy]phenyl}-1-ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized through the condensation of o-phenylenediamine with a diketone.
Nitration: The quinoxaline derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Etherification: The nitrated quinoxaline is reacted with a phenol derivative in the presence of a base to form the phenoxy linkage.
Acylation: Finally, the phenoxyquinoxaline compound is acylated using an appropriate acylating agent to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-{4-[2-Nitro-4-(2-quinoxalinyl)phenoxy]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinoxaline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, m-chloroperbenzoic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[2-Nitro-4-(2-quinoxalinyl)phenoxy]phenyl}-1-ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents, making it a subject of interest in the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of advanced materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[2-Nitro-4-(2-quinoxalinyl)phenoxy]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to inhibit bacterial cell division by targeting key proteins involved in the process. The nitro group can also undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
1-{4-[2-Nitro-4-(2-quinoxalinyl)phenoxy]phenyl}-1-eth
Properties
IUPAC Name |
1-[4-(2-nitro-4-quinoxalin-2-ylphenoxy)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c1-14(26)15-6-9-17(10-7-15)29-22-11-8-16(12-21(22)25(27)28)20-13-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMJGUIELNHLDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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